Cas no 21477-50-9 (3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-5-(phenylmethyl)-)
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-5-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- 3H-1,2,4-Triazole-3-thione,2,4-dihydro-4-(4-methylphenyl)-5-(phenylmethyl)-
- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-5-(phenylmethyl)-
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- MDL: MFCD02246712
- Inchi: 1S/C16H15N3S/c1-12-7-9-14(10-8-12)19-15(17-18-16(19)20)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,18,20)
- InChI Key: NCAZGXLPEDVTNH-UHFFFAOYSA-N
- SMILES: N1=C(CC2=CC=CC=C2)N(C2=CC=C(C)C=C2)C(=S)N1
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-5-(phenylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Oakwood | 041947 |
5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol |
21477-50-9 | 041947 |
$0.00 | 2023-03-25 | ||
| Oakwood | -041947 |
5-Benzyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol |
21477-50-9 | 041947 |
$0.00 | 2023-09-16 |
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-5-(phenylmethyl)- Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-5-(phenylmethyl)-
Professional Introduction to 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-5-(phenylmethyl) and Its CAS No. 21477-50-9
The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-5-(phenylmethyl), identified by the CAS number 21477-50-9, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the triazole-thione class, a structure known for its versatile biological activities and potential therapeutic applications. The presence of both thione and phenylmethyl groups in its molecular framework suggests a unique set of chemical properties that make it a valuable candidate for further research and development.
In recent years, the exploration of triazole derivatives has gained considerable attention due to their broad-spectrum biological activities. These compounds have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. The specific structure of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-5-(phenylmethyl) incorporates substituents that enhance its interaction with biological targets, making it a promising candidate for drug discovery.
One of the most compelling aspects of this compound is its potential in addressing resistant bacterial infections. The triazole core is known to disrupt bacterial cell wall synthesis and membrane integrity, while the thione group can exhibit oxidoreductase activity. This dual functionality makes it an attractive candidate for developing novel antibiotics. Current research indicates that derivatives of this compound may offer synergistic effects when combined with existing antimicrobial agents.
The phenylmethyl group in the molecular structure further contributes to the compound's pharmacological profile. Phenylmethyl derivatives are commonly found in bioactive molecules and have been shown to enhance binding affinity to biological targets. In particular, the 4-methylphenyl substituent may improve solubility and bioavailability, which are critical factors in drug development. This feature could potentially lead to more effective formulations and improved patient compliance.
Recent studies have also explored the anti-cancer potential of triazole-thione compounds. The ability of these molecules to inhibit key enzymes involved in tumor growth and proliferation has been demonstrated in several preclinical studies. The specific arrangement of atoms in 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-5-(phenylmethyl) may provide unique interactions with cancer cell receptors and signaling pathways, making it a promising candidate for further investigation.
Furthermore, the compound's structural flexibility allows for modifications that can fine-tune its biological activity. Researchers can explore various synthetic pathways to introduce additional functional groups or alter existing ones without losing the core pharmacophore. This adaptability is crucial in drug discovery, as it allows for the optimization of potency, selectivity, and pharmacokinetic properties.
The synthesis of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methylphenyl)-5-(phenylmethyl) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions are often employed to achieve high yields and purity. The expertise in handling complex synthetic routes is essential for producing this compound in a form suitable for further biological evaluation.
In conclusion,3H-1,2,4-Triazole-3-thione, with CAS number 21477-50-9, represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for drug development. Ongoing research aims to elucidate its mechanisms of action and explore its therapeutic potential across various diseases. As our understanding of molecular interactions continues to evolve,this compound holds promise for addressing unmet medical needs through innovative drug design strategies.
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